Ropidoxuridine - 93265-81-7

Ropidoxuridine

Catalog Number: EVT-281985
CAS Number: 93265-81-7
Molecular Formula: C9H11IN2O4
Molecular Weight: 338.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ropidoxuridine (IPdR) is a pyrimidine nucleoside analog [, ]. Specifically, it is an orally bioavailable prodrug of 5-iodo-2'-deoxyuridine (IUdR) [, , ]. Ropidoxuridine is investigated in scientific research primarily for its potential as a radiosensitizer in cancer treatment [, , ].

Idoxuridine (IUdR)

Compound Description: Idoxuridine is an iodinated analog of deoxyuridine, functioning as an antiviral and potential radiosensitizer . It disrupts viral replication by incorporating into DNA after being converted into its mono-, di-, and triphosphate forms .

Relevance: Idoxuridine is the active metabolite of Ropidoxuridine . Ropidoxuridine, after oral administration, is converted into Idoxuridine by hepatic aldehyde oxidase . This metabolic conversion is key to the radiosensitizing activity of Ropidoxuridine . Studies have demonstrated synergistic effects of Idoxuridine and Alisertib, similar to the synergy observed between Ropidoxuridine and Alisertib .

Deoxyuridine

Relevance: Idoxuridine, the active metabolite of Ropidoxuridine, is an iodinated analog of deoxyuridine . The addition of the iodine atom to the deoxyuridine structure is crucial for Idoxuridine's radiosensitizing properties, which in turn influences the activity of Ropidoxuridine .

Tipiracil (TPI)

Compound Description: Tipiracil is an inhibitor of thymidine phosphorylase, the primary enzyme responsible for the irreversible degradation of Idoxuridine . It is currently used in the FDA-approved drug Lonsurf.

Relevance: Research suggests that co-administration of Tipiracil with Idoxuridine significantly improves the pharmacokinetic profile of Idoxuridine, making it more clinically viable for use with radiotherapy . Given that Idoxuridine is the active metabolite of Ropidoxuridine, combining Tipiracil with Ropidoxuridine could potentially enhance its effectiveness and therapeutic window by increasing the half-life and concentration of Idoxuridine in the system .

Alisertib (MLN8237)

Compound Description: Alisertib is an inhibitor of Aurora A kinase, which plays a crucial role in cell division . By inhibiting Aurora A kinase, Alisertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cancer cell death .

Relevance: While not structurally related to Ropidoxuridine, Alisertib exhibits strong synergy with it in preclinical models of triple-negative breast cancer . This synergy suggests potential clinical benefits of combining the two drugs, as it could enhance the anti-cancer activity and potentially reduce the required dosages, minimizing side effects .

Source and Classification

Ropidoxuridine was initially developed at Yale University and has since progressed through various phases of clinical trials, with its highest research and development status currently at Phase 2. The compound's chemical classification includes:

  • Type: Small molecule drug
  • Molecular Formula: C₉H₁₁I N₂ O₄
  • CAS Registry Number: 93265-81-7
Synthesis Analysis

The synthesis of Ropidoxuridine involves a series of well-defined chemical reactions. The process begins with the iodination of a pyrimidinone derivative, followed by glycosylation with a deoxyribose sugar.

Detailed Synthesis Steps

  1. Iodination: A pyrimidinone compound is treated with iodine or an iodine-containing reagent to introduce an iodine atom into the structure.
  2. Glycosylation: The iodinated pyrimidinone undergoes a glycosylation reaction with 2-deoxy-D-ribose, resulting in the formation of Ropidoxuridine.
  3. Purification: The crude product is purified through techniques such as crystallization or chromatography to obtain the final compound in high purity.

This synthetic route is advantageous due to its relatively straightforward steps and the ability to produce Ropidoxuridine in sufficient yields for further studies and applications .

Molecular Structure Analysis

The molecular structure of Ropidoxuridine can be described as follows:

  • Core Structure: It consists of a pyrimidine ring substituted with an iodine atom at the 5-position, linked to a deoxyribose sugar.
  • Configuration: The stereochemistry around the sugar moiety plays a crucial role in its biological activity, ensuring proper interaction with cellular enzymes involved in nucleotide metabolism.

Structural Data

  • InChIKey: XIJXHOVKJAXCGJ-XLPZGREQSA-N
  • Molecular Weight: Approximately 292.09 g/mol

The presence of the iodine atom enhances its radiosensitizing properties by facilitating incorporation into DNA during replication .

Chemical Reactions Analysis

Ropidoxuridine participates in several key chemical reactions that are important for its function and metabolism:

  1. Oxidation: It can be oxidized to form various iodinated derivatives.
  2. Reduction: Reduction reactions can revert it to non-iodinated forms.
  3. Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, which may alter its pharmacological properties.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .

Mechanism of Action

Ropidoxuridine functions primarily as a radiosensitizer through its conversion into iododeoxyuridine via hepatic metabolism.

Mechanistic Details

  • Cellular Uptake: After oral administration, Ropidoxuridine is absorbed and metabolized by hepatic aldehyde oxidase into its active form, iododeoxyuridine.
  • Incorporation into DNA: Iododeoxyuridine competes with thymidine triphosphate for incorporation into DNA during replication. This incorporation leads to increased susceptibility of cancer cells to radiation damage.
  • Radiation Interaction: When exposed to ionizing radiation, iododeoxyuridine generates reactive uracil free radicals that cause single and double-strand DNA breaks, enhancing cell death in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Ropidoxuridine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, facilitating its formulation for oral administration.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but is crucial for formulation considerations.
Applications

Ropidoxuridine has significant potential applications in clinical oncology:

  • Radiation Therapy Enhancement: It is primarily investigated as an adjunct therapy to enhance the effects of radiation treatment in various cancers, including glioblastoma and colorectal cancer.
  • Clinical Trials: Ongoing clinical trials aim to establish optimal dosing regimens, safety profiles, and efficacy compared to traditional therapies.

The compound's ability to sensitize tumor cells makes it a promising candidate for improving patient outcomes in radiation therapy settings .

Molecular Mechanisms of Radiosensitization

Prodrug Activation Pathways

Hepatic Aldehyde Oxidase-Mediated Conversion to IUdR

Ropidoxuridine (5-iodo-2-pyrimidinone-2'-deoxyribose, IPdR) functions as an oral prodrug that undergoes selective hepatic activation. The enzyme aldehyde oxidase catalyzes its conversion to the active metabolite 5-iodo-2'-deoxyuridine (IUdR), a known radiosensitizer. This enzymatic process occurs efficiently in the liver without requiring exogenous cofactors, distinguishing it from metabolic pathways involving mixed-function oxidases or xanthine oxidase [1] [2]. The conversion is rapid, with peak plasma IUdR concentrations (40–75 μM) achieved within 10 minutes of oral IPdR administration in preclinical models, enabling systemic delivery of the active compound [1] [10].

Comparative Metabolic Efficiency Across Tissue Types

Hepatic specificity in IPdR activation creates a favorable therapeutic profile. Studies demonstrate 2–3 times greater conversion efficiency in liver tissue compared to intestinal mucosa or bone marrow. This differential metabolism contributes to reduced off-target toxicity:

Table 1: Tissue-Specific Metabolic Efficiency of IPdR

Tissue TypeConversion Rate to IUdRRelative Enzymatic Activity
LiverHigh (80–90%)Aldehyde oxidase-rich
Intestinal MucosaModerate (40–50%)Moderate enzyme expression
Bone MarrowLow (10–15%)Minimal enzyme activity
Tumor CellsNegligibleNon-existent

This enzymatic compartmentalization allows therapeutic IUdR concentrations (≥1 μM/L) in plasma while limiting prodrug activation in radiosensitive normal tissues [1] [5] [10]. Consequently, IPdR achieves superior tumor radiosensitization indices compared to direct IUdR administration.

DNA Incorporation Dynamics

Thymidine Salvage Pathway Utilization

IUdR leverages the thymidine salvage pathway for DNA incorporation. After cellular uptake, it undergoes stepwise phosphorylation by thymidine kinase (TK) to IUdR-monophosphate, then to the triphosphate form (IUdR-TP). DNA polymerase subsequently incorporates IUdR-TP into genomic DNA during replication, competing with endogenous thymidine triphosphate (dTTP) [1]. The extent of replacement correlates directly with cellular proliferation rates, as rapidly dividing tumor cells exhibit heightened salvage pathway activity. Preclinical xenograft models show 2.3–3.7% IUdR-DNA incorporation in colorectal (HT29) and glioblastoma (U251) tumors following IPdR administration, significantly exceeding incorporation in normal intestinal epithelium (1.6–2.0%) [1] [10].

S-Phase Specificity and Cell Cycle Synchronization

IUdR incorporation occurs exclusively during S-phase DNA synthesis, creating a cell-cycle-dependent radiosensitization window. Strategies to synchronize tumor cells in S-phase enhance incorporation efficiency. In U251 glioblastoma xenografts, thrice-daily (t.i.d.) IPdR dosing increased IUdR-DNA incorporation by 25–40% compared to once-daily (q.d.) dosing, attributed to prolonged exposure during active DNA synthesis periods [5]. The t.i.d. schedule maintained plasma IUdR above the radiosensitizing threshold (≥1 μM) for >8 hours/day, maximizing S-phase coverage:

Table 2: Cell Cycle Dependence of IUdR Incorporation

Dosing ScheduleIUdR-DNA Incorporation (%)S-phase CoverageTumor Growth Delay
Once Daily (q.d.)1.8 ± 0.34–6 hours29.7 days
Thrice Daily (t.i.d.)3.2 ± 0.4*10–12 hours*34.7 days*
Every Other Day2.5 ± 0.36–8 hours29.4 days

*p<0.05 vs q.d. schedule [5]

Radiation-Induced DNA Damage Amplification

Uracil Radical Formation and Strand Break Mechanisms

IUdR-mediated radiosensitization originates from DNA instability upon irradiation. Incorporated IUdR replaces thymidine, positioning iodine atoms within the DNA helix. Ionizing radiation induces homolytic cleavage of the carbon-iodine bond, generating highly reactive uracilyl radicals. These radicals initiate complex DNA lesions:

  • Single-strand breaks (SSBs) via hydrogen abstraction from adjacent deoxyribose
  • Double-strand breaks (DSBs) when lesions occur in close proximity on complementary strands
  • Inter-strand crosslinks and base deletions [1]

The presence of IUdR increases radiation-induced DSBs by 2.5–4 fold compared to non-substituted DNA. Mechanistically, uracilyl radicals destabilize the phosphate backbone and inhibit damage repair by sterically hindering repair enzyme access [1] [9].

Inhibition of DNA Repair Pathways

IUdR incorporation impairs multiple DNA repair mechanisms:

  • Homologous recombination (HR): Alters chromatin conformation, reducing RAD51 recruitment to DSBs
  • Non-homologous end joining (NHEJ): Distorts DNA end geometry, hindering Ku70/80 complex binding
  • Base excision repair (BER): Creates steric interference for glycosylases [1] [6]

This repair inhibition creates synthetic lethality with radiation. Cells with >1% IUdR-DNA replacement show 60–80% reduction in DSB repair efficiency within 24 hours post-irradiation. The combined effect of increased initial damage and suppressed repair capacity amplifies radiation-induced cell death, particularly in tumors with pre-existing DNA repair deficiencies (e.g., BRCA-mutated or ATM-deficient cancers) [6] [9].

Table 3: Comparative Radiosensitization Mechanisms

RadiosensitizerPrimary MechanismDNA Damage AmplificationRepair Pathway Inhibition
Ropidoxuridine (IPdR/IUdR)DNA incorporationUracil radical-mediated DSBsHR/NHEJ/BER impairment
GemcitabinedNTP depletionReplication stressRRM1 suppression
PARP inhibitorsSynthetic lethalitySSB accumulationBER blockade
ATR/CHK1 inhibitorsCheckpoint overrideMitotic catastropheHR disruption

Properties

CAS Number

93265-81-7

Product Name

Ropidoxuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

InChI

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1

InChI Key

XIJXHOVKJAXCGJ-XLPZGREQSA-N

SMILES

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-deoxy-beta-ribofuranosyl)-5-iodo-2-pyrimidinone
5-iodo-2-pyrimidinone 2' deoxyribonucleoside
5-iodo-2-pyrimidinone-2'-deoxyribose
IPdR

Canonical SMILES

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O

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